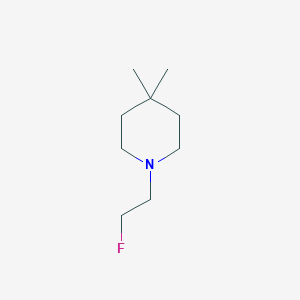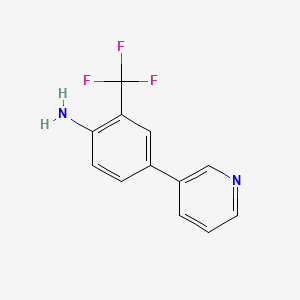![molecular formula C11H15N3O B13194451 N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 6-position and a cyclobutanecarboxamide moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the aminomethyl group at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[6-(Formyl)pyridin-2-YL]cyclobutanecarboxamide.
Reduction: Formation of N-[6-(Hydroxymethyl)pyridin-2-YL]cyclobutanecarboxamide.
Substitution: Formation of N-[6-(Substituted)pyridin-2-YL]cyclobutanecarboxamide derivatives.
Aplicaciones Científicas De Investigación
N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[6-(Aminomethyl)pyridin-2-YL]benzamide
- N-[6-(Aminomethyl)pyridin-2-YL]cyclopentanecarboxamide
- N-[6-(Aminomethyl)pyridin-2-YL]cyclohexanecarboxamide
Uniqueness
N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-[6-(aminomethyl)pyridin-2-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C11H15N3O/c12-7-9-5-2-6-10(13-9)14-11(15)8-3-1-4-8/h2,5-6,8H,1,3-4,7,12H2,(H,13,14,15) |
Clave InChI |
KBZIEVPUFRNGSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NC2=CC=CC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



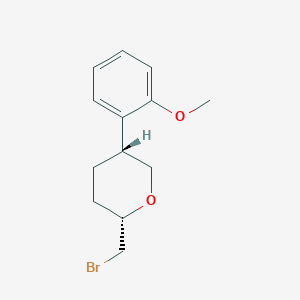
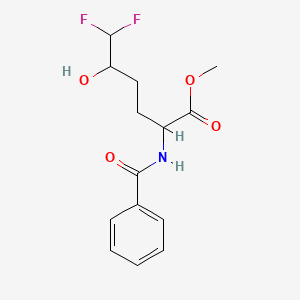
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

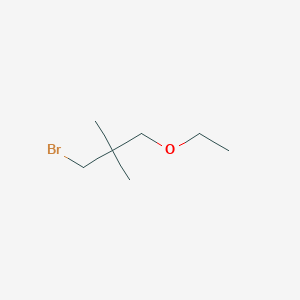
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
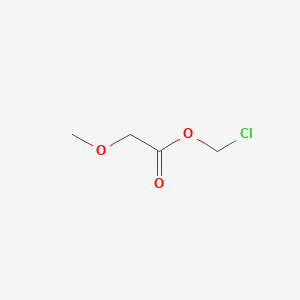
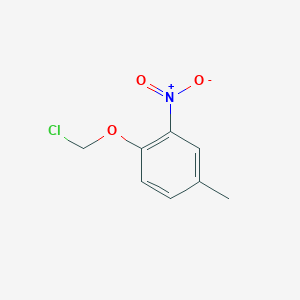
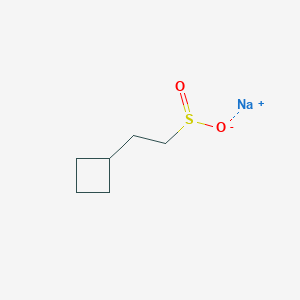
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)

